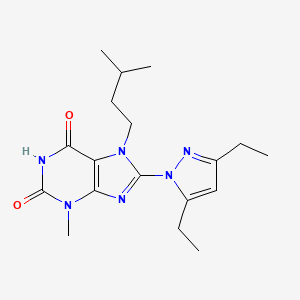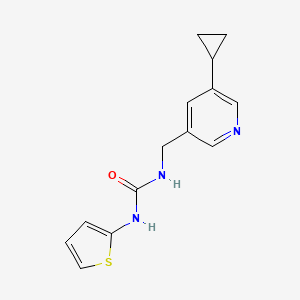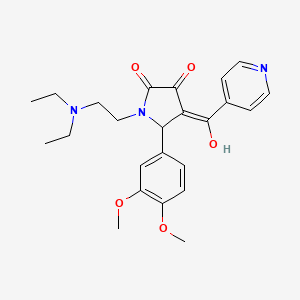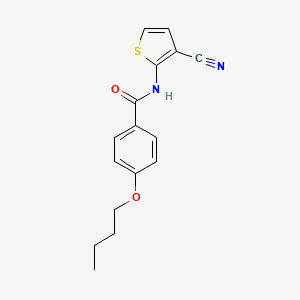
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) is an organic compound with the molecular formula C23H22F6NP. It is known for its unique structure, which includes a mesityl group and an acridinium ion. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
The synthesis of 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) typically involves the reaction of 9-mesityl-10-methylacridine with hexafluorophosphoric acid. The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified through recrystallization .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often stored under inert gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can act as a photocatalyst in oxidation reactions.
Reduction: It can also participate in reduction reactions, although these are less common compared to oxidation.
Common reagents used in these reactions include aerial dioxygen for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) exerts its effects is primarily through its role as a photocatalyst. Upon exposure to visible light, the compound undergoes a single electron transfer (SET) process, generating reactive intermediates that facilitate various chemical transformations . The mesityl group and the acridinium ion play crucial roles in stabilizing these intermediates and enhancing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar compounds to 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) include:
9-Mesityl-10-methylacridinium tetrafluoroborate: This compound has similar photochemical properties and is used in similar applications.
9-Mesityl-10-methylacridinium perchlorate: Another related compound with comparable reactivity and applications.
What sets 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) apart is its unique combination of the mesityl group and the hexafluorophosphate anion, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.F6P/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOVKULWDNOBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F6NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)




![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2844739.png)
![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)
![Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2844751.png)
